![molecular formula C14H11FN4O B4852676 1-(4-fluorophenyl)-5-(phenoxymethyl)-1H-tetrazole](/img/structure/B4852676.png)
1-(4-fluorophenyl)-5-(phenoxymethyl)-1H-tetrazole
Overview
Description
1-(4-fluorophenyl)-5-(phenoxymethyl)-1H-tetrazole, commonly known as 'FPT', is a tetrazole derivative that has gained significant attention in the field of medicinal chemistry. FPT is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH) that is involved in the metabolism of endogenous lipid mediators. The inhibition of sEH by FPT has been shown to have potential therapeutic benefits in the treatment of various diseases, including hypertension, inflammation, and cardiovascular diseases.
Mechanism of Action
The primary mechanism of action of FPT is the inhibition of 1-(4-fluorophenyl)-5-(phenoxymethyl)-1H-tetrazole, an enzyme that catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs) to form dihydroxyeicosatrienoic acids (DHETs). EETs are potent vasodilators and anti-inflammatory lipid mediators that have cardioprotective effects. The inhibition of 1-(4-fluorophenyl)-5-(phenoxymethyl)-1H-tetrazole by FPT leads to an increase in the levels of EETs, which in turn, leads to vasodilation, anti-inflammatory effects, and cardioprotection.
Biochemical and Physiological Effects
FPT has been shown to have several biochemical and physiological effects. It has been found to reduce blood pressure in hypertensive animal models by increasing the levels of EETs and reducing the levels of angiotensin II. FPT has also been shown to reduce inflammation in animal models of arthritis and colitis by inhibiting the production of pro-inflammatory cytokines. Furthermore, FPT has been found to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
One of the major advantages of FPT is its potency and selectivity for 1-(4-fluorophenyl)-5-(phenoxymethyl)-1H-tetrazole inhibition. FPT has been shown to be more potent than other 1-(4-fluorophenyl)-5-(phenoxymethyl)-1H-tetrazole inhibitors, such as TPPU and AUDA. FPT also has a long half-life, which makes it suitable for in vivo studies. However, one of the limitations of FPT is its poor solubility in water, which can make it difficult to administer in in vivo studies.
Future Directions
There are several future directions for the research on FPT. One area of research is the development of FPT analogs with improved pharmacokinetic properties. Another area of research is the investigation of the therapeutic potential of FPT in other disease conditions, such as diabetes, cancer, and neurodegenerative diseases. Furthermore, the mechanism of action of FPT needs to be further elucidated to understand its effects on various signaling pathways.
Scientific Research Applications
FPT has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to have potent anti-inflammatory, antihypertensive, and cardioprotective effects. FPT has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
properties
IUPAC Name |
1-(4-fluorophenyl)-5-(phenoxymethyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O/c15-11-6-8-12(9-7-11)19-14(16-17-18-19)10-20-13-4-2-1-3-5-13/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACDGNJSYOAIHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-5-(phenoxymethyl)-1H-tetrazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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